

Application Notes and Protocols for BMS-753426 in Inhibiting Monocyte Chemotaxis

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| Compound of Interest | | |
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| Compound Name: | BMS-753426 | |
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Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. By blocking the interaction between CCL2 and CCR2, BMS-753426 effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, thereby reducing the recruitment of these inflammatory cells to tissues. These application notes provide a summary of the quantitative data for BMS-753426 and detailed protocols for its use in in vitro monocyte chemotaxis assays.

Data Presentation

The following tables summarize the in vitro and in vivo potency of **BMS-753426** in inhibiting CCR2-mediated functions.

Table 1: In Vitro Activity of BMS-753426



| Assay Type | Target/Cell Type | Ligand/Stimul us | IC50 Value | Reference |
|------------------------|---|------------------------|------------|-----------|
| CCR2 Binding | Human CCR2 | Radiolabeled Ligand | 2.7 nM | [3] |
| Monocyte Chemotaxis | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1 (CCL2) | 0.8 nM | |

Table 2: In Vivo Activity of BMS-753426 in hCCR2 Knock-in Mice

| Model | Dosing (Oral) | Endpoint | Efficacy | EC50 | Reference |
|------------------------------------|------------------|---|----------|--------|-----------|
| Thioglycolate -induced Peritonitis | 1 mg/kg | Monocyte/Ma crophage Influx Inhibition | 28% | 3.9 nM | [1] |
| Thioglycolate -induced Peritonitis | 25 mg/kg | Monocyte/Ma crophage Influx Inhibition | 74% | 3.9 nM | |
| Thioglycolate -induced Peritonitis | 100 mg/kg | Monocyte/Ma crophage Influx Inhibition | 78% | 3.9 nM | |

Signaling Pathway

BMS-753426 exerts its inhibitory effect on monocyte chemotaxis by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This begins with the dissociation of the Gαi and Gβγ subunits of the associated G-protein. The Gβγ subunit, in particular, activates several downstream effector molecules, including Phosphoinositide 3-kinase (PI3K), which in turn

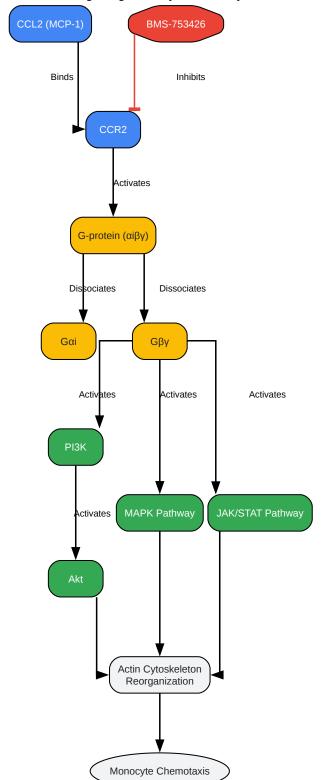


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activates Akt (also known as Protein Kinase B). This pathway, along with the activation of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient. **BMS-753426**, as a CCR2 antagonist, prevents the initial ligand binding, thereby abrogating this entire downstream signaling cascade.





CCL2/CCR2 Signaling Pathway Inhibition by BMS-753426

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Caption: Inhibition of the CCL2/CCR2 signaling cascade by BMS-753426.



Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to evaluate the inhibitory effect of **BMS-753426** on the chemotaxis of human peripheral blood mononuclear cells (PBMCs) or isolated monocytes towards a CCL2 gradient.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human monocytes
- BMS-753426
- Recombinant Human MCP-1 (CCL2)
- RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
- Boyden chamber apparatus (e.g., Transwell® inserts with 5 μm pore size)
- 24-well tissue culture plates
- Cell stain (e.g., Diff-Quik™ or Calcein-AM)
- Microscope
- DMSO (for dissolving BMS-753426)

Procedure:

- Preparation of Cells:
 - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
 - Alternatively, purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.



- Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
- Preparation of BMS-753426:
 - Prepare a stock solution of BMS-753426 in DMSO (e.g., 10 mM).
 - Prepare serial dilutions of BMS-753426 in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Chemotaxis Assay Setup:
 - Add 600 μL of RPMI 1640 with 0.5% BSA containing 10 nM CCL2 to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.
 - In a separate tube, pre-incubate the monocyte suspension with various concentrations of BMS-753426 or vehicle (DMSO) for 30 minutes at 37°C.
 - Place the Boyden chamber inserts into the wells of the 24-well plate.
 - \circ Add 100 μ L of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.
- Quantification of Migration:
 - After incubation, carefully remove the inserts from the wells.
 - Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the cells with a suitable stain (e.g., Diff-Quik™).
 - Count the number of migrated cells in several high-power fields under a microscope.

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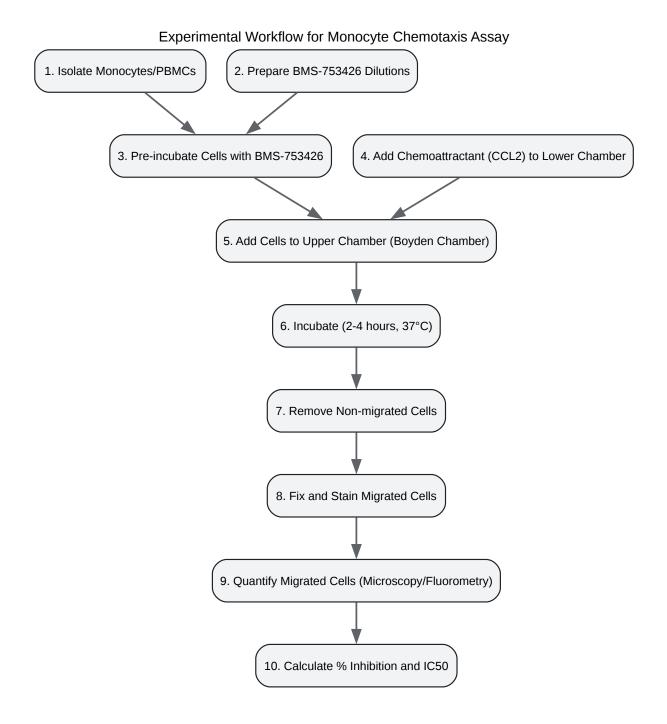


 Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

• Data Analysis:

- Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-753426 compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-753426 and fitting the data to a sigmoidal dose-response curve.





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Caption: Step-by-step workflow for the in vitro monocyte chemotaxis assay.



Conclusion

BMS-753426 is a highly potent inhibitor of CCR2-mediated monocyte chemotaxis. The provided data and protocols offer a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of inflammation and other diseases where monocyte recruitment plays a key pathological role. The detailed experimental procedures and understanding of the underlying signaling pathway will facilitate the accurate assessment of **BMS-753426** and other CCR2 antagonists in drug discovery and development programs.

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